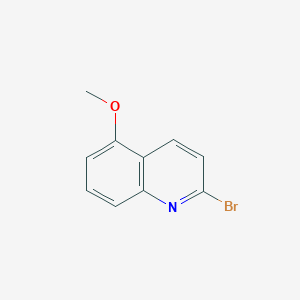

2-Bromo-5-methoxyquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

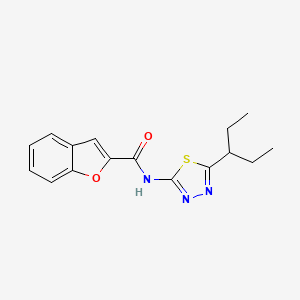

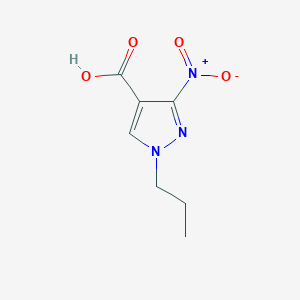

The molecular structure of 2-Bromo-5-methoxyquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. It has a bromine atom attached to the second carbon of the quinoline core and a methoxy group (-OCH3) attached to the fifth carbon .Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.08 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature .科学的研究の応用

Synthesis and Reactivity

- 2-Bromo-5-methoxyquinoline is involved in various synthetic and coupling reactions. For instance, it is used in the Negishi-type coupling reaction to produce inhibitors of steroid 5alpha reductases (Baston, Palusczak, & Hartmann, 2000).

- It also participates in Suzuki-Miyaura cross-coupling conditions, leading to the formation of biaryl systems (Håheim et al., 2019).

- The compound is used in the regioselective alkoxydehalogenation of dihalogenoquinolines, producing various halogenoquinolines (Osborne & Miller, 1993).

Chemosensing Applications

- This compound derivatives have been used in developing chemosensors for metal ions like cadmium, showing potential in monitoring metal ion concentrations in waste effluent streams and food products (Prodi et al., 2001).

Drug Synthesis and Discovery

- This compound is key in synthesizing derivatives for potential anti-tuberculosis drugs (Sun Tie-min, 2009).

- It also plays a role in the telescoping process for synthesizing intermediates in drug discovery, improving yield and purity in pharmaceutical applications (Nishimura & Saitoh, 2016).

Structural Analysis and Computational Study

- The structure of this compound derivatives has been confirmed through various spectroscopic techniques, including FTIR, NMR, mass spectrometry, and X-ray diffraction, alongside computational studies using density functional theory (DFT) (Zhou et al., 2022).

Antimicrobial and Antitumor Applications

- Quinoline derivatives, including those with this compound, have been explored for their antibacterial activity against various bacteria (Hamama et al., 2015).

- They are also investigated for their anticancer properties. For instance, some this compound derivatives have shown significant antiproliferative activity against various cancer cell lines (Köprülü et al., 2018).

作用機序

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other quinoline derivatives . Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways related to their broad spectrum of bio-responses

Result of Action

Quinoline derivatives are known to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities

特性

IUPAC Name |

2-bromo-5-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENDHHQAHAEBCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl {1-[(morpholin-4-ylcarbonyl)amino]cyclohexyl}acetate](/img/structure/B2615572.png)

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2615574.png)

![2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2615576.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2615577.png)

![N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide](/img/structure/B2615580.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2615582.png)

![N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2615584.png)

![(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2615590.png)